molecular formula C20H26O3S B2896666 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate CAS No. 1206131-13-6

3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate

Cat. No.: B2896666
CAS No.: 1206131-13-6
M. Wt: 346.49
InChI Key: ZUKDUIQETKTPME-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure, featuring multiple methyl groups and a sulfonate ester, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-Methyl-4-(propan-2-yl)phenol and 2,3,5,6-tetramethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-Methyl-4-(propan-2-yl)phenol is dissolved in an appropriate solvent, such as dichloromethane. The 2,3,5,6-tetramethylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aromatic rings can undergo hydrogenation in the presence of a catalyst, such as palladium on carbon, to form saturated compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Major Products Formed

    Substitution: Formation of 3-Methyl-4-(propan-2-yl)phenyl derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones from the oxidation of methyl groups.

    Reduction: Formation of saturated hydrocarbons from the reduction of aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate exerts its effects depends on the specific application. In chemical reactions, the sulfonate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(propan-2-yl)phenyl benzenesulfonate
  • 4-Isopropyl-3-methylphenyl 2,3,5,6-tetramethylbenzenesulfonate
  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate is unique due to the presence of multiple methyl groups on both aromatic rings. This structural feature influences its reactivity and the types of reactions it can undergo, making it a versatile compound in both synthetic and industrial applications.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2,3,5,6-tetramethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3S/c1-12(2)19-9-8-18(11-15(19)5)23-24(21,22)20-16(6)13(3)10-14(4)17(20)7/h8-12H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKDUIQETKTPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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